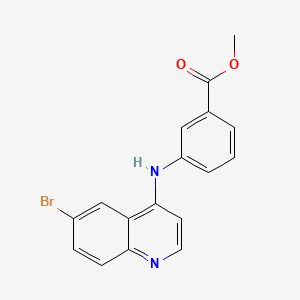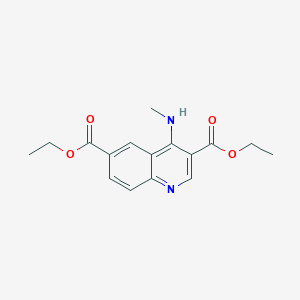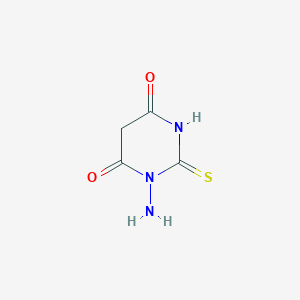![molecular formula C20H14ClN3O3S2 B12124067 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12124067.png)
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-méthyl-4-oxo-4H-chromène-2-carboxamide est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-méthyl-4-oxo-4H-chromène-2-carboxamide implique généralement plusieurs étapes. Une méthode courante commence par la préparation du cycle 1,3,4-thiadiazole, qui est ensuite fonctionnalisé par un groupe benzylsulfanyl. Cet intermédiaire est ensuite mis à réagir avec un dérivé de chromène dans des conditions spécifiques pour former le composé final. Les conditions réactionnelles comprennent souvent l'utilisation de solvants comme le diméthylformamide (DMF) et de catalyseurs comme la triéthylamine .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs automatisés et des mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-méthyl-4-oxo-4H-chromène-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe benzylsulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour modifier le cycle thiadiazole.
Substitution : Le groupe chloro dans le cycle chromène peut être substitué par d'autres nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène pour l'oxydation, des réducteurs comme le borohydrure de sodium pour la réduction et des nucléophiles comme les amines pour les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe benzylsulfanyl peut produire des dérivés benzylsulfoxyde ou benzylsulfone .
Applications de la recherche scientifique
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-méthyl-4-oxo-4H-chromène-2-carboxamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Etudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de voies biologiques.
Médecine : Enquête sur ses effets thérapeutiques potentiels, y compris ses propriétés anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de la N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-méthyl-4-oxo-4H-chromène-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et affectant les voies de signalisation en aval. Par exemple, il peut inhiber l'activité de certaines kinases ou facteurs de transcription, conduisant à des réponses cellulaires modifiées .
Applications De Recherche Scientifique
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
Composés similaires
5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine : Partage le cycle thiadiazole mais manque de la partie chromène.
N-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-méthylphényl)sulfonyl]acétamide : Structure similaire avec des groupes fonctionnels différents.
Unicité
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-méthyl-4-oxo-4H-chromène-2-carboxamide est unique en raison de sa combinaison d'un cycle thiadiazole et d'un squelette chromène, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et des utilisations thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C20H14ClN3O3S2 |
|---|---|
Poids moléculaire |
443.9 g/mol |
Nom IUPAC |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-6-chloro-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H14ClN3O3S2/c1-11-7-16-13(8-14(11)21)15(25)9-17(27-16)18(26)22-19-23-24-20(29-19)28-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,22,23,26) |
Clé InChI |
GZVDSUDHDLYMCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123992.png)
![Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]-](/img/structure/B12123998.png)
amine](/img/structure/B12124004.png)
![(2E)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12124010.png)





![{1-[2-(Naphthalen-1-ylamino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B12124051.png)

![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12124065.png)
![8-Hydroxy-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B12124075.png)
